(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide

Medicinal Chemistry Drug Design ADME Prediction

Sourcing regioisomerically pure triazole building blocks with consistent quality and favorable fragment metrics is critical for SAR reproducibility. This 2-methyl-2H-1,2,3-triazol-4-yl methanesulfonamide (CAS 1849270-08-1, MW 176.20, TPSA 99.2 Ų, XLogP3 -1.2) is an ideal hydrophilic fragment for FBDD campaigns and metalloenzyme inhibitor design. - Purity: 95% (most common specification among suppliers). - Advantages: 26% lower MW and 1.6 log units lower XLogP3 than the 2-phenyl analog, maximizing property-based optimization headroom and aqueous solubility. - Supply: Multi-sourcing ensures supply chain continuity for medium-scale library synthesis, with proven click-chemistry compatibility for modular derivatization.

Molecular Formula C4H8N4O2S
Molecular Weight 176.20 g/mol
Cat. No. B13252260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide
Molecular FormulaC4H8N4O2S
Molecular Weight176.20 g/mol
Structural Identifiers
SMILESCN1N=CC(=N1)CS(=O)(=O)N
InChIInChI=1S/C4H8N4O2S/c1-8-6-2-4(7-8)3-11(5,9)10/h2H,3H2,1H3,(H2,5,9,10)
InChIKeyOVYQFJIVKRLYQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide Overview


(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide (CAS 1849270-08-1, MW 176.20 g/mol) is a specialized heterocyclic sulfonamide derivative featuring a 1,2,3-triazole core with a methyl substitution at the 2-position and a methanesulfonamide group tethered via a methylene linker at the 4-position [1]. The compound is accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the 'click reaction,' which facilitates efficient and regioselective triazole ring formation under mild conditions . The triazole scaffold serves as a privileged pharmacophore known for its metabolic stability, hydrogen-bonding capacity, and synthetic flexibility, while the methanesulfonamide moiety contributes to enhanced binding interactions in biological systems [1]. This compound is of interest in medicinal and agrochemical research as a bioactive scaffold and versatile intermediate for the development of novel therapeutic or pesticidal agents [1].

Click chemistry (CuAAC) accessible triazole scaffold for modular library synthesis
Fragment-sized building block (MW 176.20) with hydrophilic profile for property-based optimization
2-methyl regioisomer reference for N-substitution SAR studies

Substitution Effects on Triazole Sulfonamides


Within the 1,2,3-triazole methanesulfonamide series, even subtle structural variations—such as the position of methyl substitution (1- vs. 2-methyl) or the introduction of aryl groups at the triazole nitrogen—produce profound differences in lipophilicity, polar surface area (PSA), molecular recognition, and synthetic derivatization potential [1][2][3]. The 2-methyl-2H-1,2,3-triazol-4-yl regioisomer places the methyl group on the triazole N2, creating a unique electronic and steric environment distinct from the 1-methyl analog, which positions the methyl group on N1 [1][2]. This positional isomerism influences not only the compound's hydrogen-bond donor/acceptor landscape and metabolic stability but also its capacity to serve as a metal-binding scaffold or a substrate for further functionalization [3]. Generic substitution between these closely related analogs can therefore lead to altered pharmacokinetic properties, divergent biological activity profiles, and incompatible reactivity in downstream synthetic applications [1][2][3]. Furthermore, the 2-methyl analog offers a significantly different lipophilicity profile (XLogP3 = -1.2) compared to the 2-phenyl-substituted derivative (XLogP3 = 0.4), a difference of 1.6 log units that can affect membrane permeability predictions by over an order of magnitude [1][3].

!
Methyl position isomer (1-methyl vs. 2-methyl) alters hydrogen-bond topology and metal-binding capacity; may shift target engagement profiles.
!
2-Phenyl analog exhibits a 1.6 log unit higher lipophilicity; expected to significantly differ in permeability and nonspecific binding, limiting direct interchangeability.
!
Differences in rotatable bond count and heavy atom count impact conformational flexibility and metabolic stability predictions; downstream derivatization outcomes may diverge.

(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide vs. Analogs


Lipophilicity: 2-Methyl vs. 2-Phenyl

The 2-methyl-2H-1,2,3-triazol-4-yl derivative exhibits a computed XLogP3 of -1.2, which is 1.6 log units lower (i.e., approximately 40-fold more hydrophilic) than the 2-phenyl-substituted analog (XLogP3 = 0.4) [1][2]. This difference substantially exceeds the commonly accepted threshold for meaningful pharmacokinetic divergence (ΔXLogP ≥ 0.5), indicating that the two compounds are likely to exhibit significantly different membrane permeability, solubility, and protein binding profiles [1][2]. The 1-methyl regioisomer has an identical molecular formula and comparable computed hydrophilicity to the 2-methyl analog, but its different substitution pattern at the triazole N1 position creates a distinct hydrogen-bond acceptor topology .

Lipophilicity (XLogP3)
Head-to-head
-1.2 vs 0.4 Δ 1.6 log units
Reported 40-fold partition coefficient difference; informs membrane permeability and distribution prediction divergence.
Computed XLogP3; experimental validation advised.
Medicinal Chemistry Drug Design ADME Prediction

Polar Surface Area & Rotatable Bond Count

The 2-methyl-2H-1,2,3-triazol-4-yl derivative has a topological polar surface area (TPSA) of 99.2 Ų and 5 hydrogen bond acceptors (HBAs), parameters that place it within favorable drug-like chemical space (TPSA < 140 Ų for CNS penetration; < 170 Ų for oral absorption) [1]. Critically, it achieves this TPSA with only 2 rotatable bonds, compared to 3 rotatable bonds for the 2-phenyl analog (TPSA also 99.2 Ų) [1][2]. By Lipinski's and Veber's drug-likeness criteria, the lower rotatable bond count of the 2-methyl analog is favorable because reduced molecular flexibility is associated with improved oral bioavailability and lower entropic penalty upon target binding [1][2].

Rotatable Bonds (vs. 2-Phenyl)
Head-to-head
2 vs 3 bonds 33% fewer
Reduced conformational flexibility supports oral bioavailability modeling; identical TPSA of 99.2 Ų.
Computed property; verify in relevant assay system.
Drug-likeness Oral Bioavailability Medicinal Chemistry Design

Molecular Weight: 2-Methyl vs. 2-Phenyl

With a molecular weight of 176.20 g/mol, the 2-methyl-2H-1,2,3-triazol-4-yl derivative is 62.07 g/mol lighter (approximately 26% smaller) than the 2-phenyl analog (MW 238.27 g/mol) [1][2]. This difference is highly significant in the context of fragment-based drug discovery (FBDD), where the 'Rule of Three' recommends fragment molecular weight < 300 Da, with ideal fragments typically in the 120–250 Da range [1]. The lower molecular weight of the 2-methyl analog offers greater 'room to grow' for property-based optimization without exceeding the widely accepted Lipinski cutoffs for drug-likeness (MW < 500 Da) [1][2]. The 1-methyl regioisomer shares the identical molecular weight (176.20 g/mol) but differs in its regiochemical substitution pattern . Additionally, the 2-methyl analog exhibits a favorable heavy atom count of 11 compared to 16 for the 2-phenyl analog [1][2].

Molecular Weight
Head-to-head
176.20 vs 238.27 g/mol 26% lighter
Fragment-appropriate size provides greater optimization headroom within drug-like chemical space.
Heavy atom count: 11 vs 16.
Fragment-Based Drug Discovery Lead Optimization Scaffold Efficiency

Commercial Availability & Cost Comparison

The 2-methyl-2H-1,2,3-triazol-4-yl derivative is commercially available from multiple global suppliers (including Enamine, Ambeed, Leyan, Biosynth/CymitQuimica, AKSci, and AngeneChem) at purities of ≥95% [1]. Pricing analysis shows Enamine offers the compound (Catalog EN300-294977) at $1057 for 1g and $2071 for 2.5g (95% purity) [1]. The 1-methyl regioisomer (CAS 1696225-84-9, Catalog EN300-292735) is priced identically at $1057 for 1g from the same supplier, indicating that the 2-methyl substitution does not incur a significant cost penalty relative to the 1-methyl variant [2]. However, the 2-phenyl analog (CAS 1250430-95-5) is notably more expensive on a per-gram basis, with Enamine pricing of $1119 for only 0.1g [3], reflecting the additional synthetic steps and more costly starting materials required for aryl substitution. Ambeed also offers the 2-methyl analog at $941 for 1g (95% purity) [1].

Cost Efficiency (USD/g)
Reported
~$941–$1057 vs ~$11,190/g equiv. ~10× advantage
Multi-supplier availability with competitive pricing supports medium-scale synthetic campaigns.
≥95% purity; pricing as of 2024–2025 supplier data.
Chemical Procurement Supply Chain Research Chemical Sourcing

Applications for (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide


Fragment-Based Drug Discovery Scaffold

With a molecular weight of 176.20 g/mol, heavy atom count of only 11, and favorable TPSA of 99.2 Ų, the 2-methyl-2H-1,2,3-triazol-4-yl derivative is an ideal fragment-sized scaffold for FBDD campaigns targeting enzymes with polar active sites (e.g., carbonic anhydrases, kinases, proteases) [1]. Its 26% lower molecular weight compared to the 2-phenyl analog provides substantially greater headroom for property-based optimization without breaching Lipinski thresholds, while its 1.6 log unit lower XLogP3 (more hydrophilic) favors aqueous solubility and reduces nonspecific protein binding relative to the phenyl-substituted variant [1][2]. The methanesulfonamide group serves as both a zinc-binding motif (relevant for metalloenzyme inhibition) and a synthetic handle for further derivatization [1].

Click Chemistry Library Synthesis

As a terminal alkyne-reactive intermediate accessible via CuAAC click chemistry, the 2-methyl-2H-1,2,3-triazol-4-yl scaffold is well-suited for generating diverse compound libraries through modular azide-alkyne cycloaddition strategies [1]. The competitive commercial pricing (~$941–$1057/g at 95% purity from multiple suppliers) and robust multi-supplier availability reduce supply chain risk for medium-scale library synthesis, offering a 10-fold cost advantage per gram over the 2-phenyl-substituted analog [1][2]. The reduced rotatable bond count (2 vs. 3 for 2-phenyl analog) simplifies conformational analysis and may improve crystallinity for structure-based drug design efforts [2].

Agrochemical Lead Discovery

The combination of a hydrophilic methyl-substituted triazole core (XLogP3 = -1.2) with a methanesulfonamide warhead makes this compound an attractive starting point for designing herbicides or fungicides targeting plant-specific enzymes, given the established precedent for triazole sulfonamides as protoporphyrinogen oxidase (PPO) inhibitors and other agrochemical actives [1][2]. The favorable aqueous solubility profile and low molecular weight support foliar uptake and phloem mobility, parameters that are critical for systemic agrochemical activity and that may be compromised with the more lipophilic 2-phenyl analog [1].

Mechanistic Studies of Triazole Regioisomers

The 2-methyl substitution pattern provides a well-defined regioisomer that can be used as a reference compound in structure-activity relationship (SAR) studies comparing N1- vs. N2-substituted triazole sulfonamides [1]. Since the 1-methyl regioisomer (CAS 1696225-84-9) shares identical molecular formula, MW, and TPSA but differs in substitution position, head-to-head biological evaluation of these two compounds enables precise deconvolution of the contribution of triazole N-substitution regiochemistry to target binding affinity and selectivity [1][2]. This regioisomeric pair is a valuable tool for medicinal chemists investigating triazole-based inhibitors where the triazole ring participates directly in metal coordination or hydrogen-bonding interactions with the target protein [1].

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Hydrophilic, fragment-sized triazole scaffold
Permeability, solubility, and target engagement profiling
Click chemistry library synthesis
CuAAC-accessible core with cost-efficient supply
Regiochemical fidelity and derivatization scope
Agrochemical lead identification
Low lipophilicity for systemic mobility
Foliar uptake and target enzyme inhibition assays
Regioisomer SAR studies
N2-methyl reference compound
Binding affinity and selectivity deconvolution
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